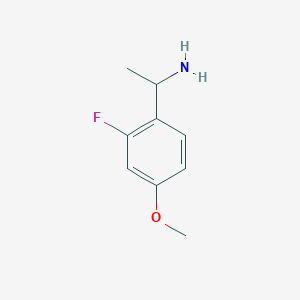

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

Description

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine is a fluorinated and methoxylated phenethylamine derivative with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol (free base). Its hydrochloride salt has a molecular weight of 205.7 g/mol . The compound features a benzene ring substituted with a fluorine atom at position 2 and a methoxy group at position 4, with an ethylamine side chain attached to position 1 (Figure 1). It is synthesized via reductive amination or condensation reactions involving substituted benzaldehydes or ketones . The CAS registry number is 933585-50-3, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMIJZHSKHBAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The precursor 2-fluoro-4-methoxyacetophenone can be synthesized via selective fluorination of 4-methoxyacetophenone or by electrophilic aromatic substitution on 4-methoxyphenyl derivatives. However, direct commercial availability of 2-fluoro-4-methoxyacetophenone facilitates downstream synthesis.

Imine Formation

The ketone group of 2-fluoro-4-methoxyacetophenone is reacted with a primary amine, commonly (S)- or (R)-α-methylbenzylamine, to form an imine intermediate. This condensation is typically conducted in an organic solvent such as toluene with an acid catalyst like p-toluenesulfonic acid to promote water removal via azeotropic distillation using a Dean-Stark apparatus.

- Reflux in toluene for 10–12 hours.

- Use of p-toluenesulfonic acid (5 g per 100 g ketone).

- Continuous removal of water to drive the reaction forward.

Catalytic Reduction

The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperatures (35–55°C). This step reduces the imine to the corresponding amine.

- Catalyst: 10% Pd/C (approximately 4–7% w/w relative to substrate).

- Solvent: ethyl acetate or methanol.

- Temperature: 35–55°C.

- Duration: 10–12 hours.

- Hydrogen pressure: atmospheric or slightly elevated.

Isolation and Purification

After reduction, the reaction mixture is filtered to remove the catalyst and concentrated under reduced pressure. The crude amine is converted into a stable salt form, commonly the hydrochloride salt, by treatment with isopropanol and hydrogen chloride solution. Crystallization from ethyl acetate yields the purified product as a white crystalline solid.

- Treatment with 14% isopropanol/hydrogen chloride solution.

- Concentration under reduced pressure.

- Crystallization from ethyl acetate.

- Drying to obtain the hydrochloride salt.

Analytical Data

- Melting point: approximately 178–180°C for the hydrochloride salt.

- Optical rotation: e.g., [α]25D = +79° (c = 0.25 in MeOH) for the (S)-enantiomer.

- Chiral purity: 100% by HPLC.

- IR absorption bands characteristic of amine and aromatic groups.

Reaction Scheme Summary

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Imine formation | 2-fluoro-4-methoxyacetophenone + (S)-α-methylbenzylamine, p-toluenesulfonic acid, toluene, reflux, Dean-Stark trap | Schiff base intermediate |

| 2 | Catalytic reduction | 10% Pd/C, H2 atmosphere, ethyl acetate or methanol, 35–55°C, 10–12 h | 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine (free base) |

| 3 | Salt formation and purification | 14% isopropanol/HCl, crystallization from ethyl acetate | Hydrochloride salt of this compound |

Alternative Methods and Considerations

- Chiral resolution: The use of chiral amines in imine formation allows for stereoselective synthesis of enantiomerically pure amines.

- Direct reductive amination: Some protocols may employ direct reductive amination of the ketone with ammonia or primary amines using reducing agents like sodium triacetoxyborohydride, but catalytic hydrogenation is preferred for scale-up.

- Fluorination methods: If starting from non-fluorinated precursors, selective fluorination techniques such as electrophilic fluorination or nucleophilic aromatic substitution may be employed, but these are less common due to regioselectivity challenges.

Research Findings and Industrial Relevance

The described method is based on a patented process (WO2015159170A2) that emphasizes an improved, scalable synthesis of substituted phenylethylamines, including fluoro- and methoxy-substituted derivatives. The process highlights:

- Efficient imine formation and catalytic hydrogenation steps.

- High chiral purity and yield.

- Applicability to industrial-scale production due to straightforward reaction conditions and purification steps.

This method is widely accepted in pharmaceutical synthesis for preparing chiral amines with aromatic substitutions, crucial intermediates in drug development.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Fluoro-4’-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Fluoro-methoxy ketones or aldehydes.

Reduction: Fluoro-methoxy amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2’-Fluoro-4’-methoxyphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2’-fluoro-4’-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogs

Key Compounds :

Structural Insights :

- Halogen Substitution : Replacement of fluorine with bromine (e.g., 845930-79-2) increases molecular weight and lipophilicity, which may enhance blood-brain barrier permeability .

2C Series Phenethylamines

The 2C family consists of phenethylamines with two methoxy groups and additional substituents. Key examples include:

Comparison with Target Compound :

- Substituent Count : The target compound has one methoxy group , whereas 2C derivatives have two, increasing polarity and hydrogen-bonding capacity.

- Halogen Effects : 2C-C’s chlorine atom (vs. fluorine in the target) may confer stronger electron-withdrawing effects and altered receptor affinity .

Pharmacologically Active Analogs

- Metodesnitazene (CAS N/A): A benzimidazole derivative with a 4-methoxyphenyl group, reported as a novel opioid. Highlights the role of methoxy groups in CNS activity .

- 1-(4'-Methoxyphenyl)-1,2,3-trihydroxypropane : Isolated from Artemisia dracunculus, this compound inhibits carbonic anhydrase (IC₅₀ = 18.3 µM for hCA II), demonstrating bioactivity of methoxyphenyl derivatives .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2C-E | 1-(3-Fluoro-4-methoxyphenyl)ethanamine |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.1 | 1.8 |

| Water Solubility | Moderate (HCl salt improves solubility) | Low | Moderate |

| Metabolic Stability | Likely undergoes hepatic oxidation | Rapid O-demethylation | Similar to target compound |

Key Notes:

- The fluorine atom in the target compound may reduce metabolic degradation compared to non-halogenated analogs .

- The hydrochloride salt (CAS 1210071-56-9) enhances solubility for laboratory or pharmacological use .

Biological Activity

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine, also known as a substituted phenethylamine, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes.

This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. The following mechanisms have been identified:

- Dopaminergic Activity : The compound may act as a dopamine receptor agonist, influencing dopaminergic signaling pathways associated with mood regulation and cognitive functions.

- Serotonergic Modulation : Evidence suggests that it may interact with serotonin receptors, potentially affecting mood and anxiety levels.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description | Reference |

|---|---|---|

| Dopamine Agonism | Modulates dopamine receptor activity, potentially affecting mood and cognition. | |

| Serotonin Interaction | Influences serotonin receptor pathways, possibly impacting anxiety and depression. | |

| Neuroprotective Effects | Exhibits potential protective effects in neurodegenerative models. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Neuroprotective Effects in Animal Models

- A study demonstrated that this compound improved outcomes in models of neurodegeneration by enhancing neuronal survival and reducing apoptosis.

- Dosage Used : Varies based on model; significant effects observed at doses above 10 mg/kg.

- Results : Increased neuronal viability and reduced markers of oxidative stress.

-

Behavioral Studies

- Behavioral assessments in rodent models showed that administration of the compound led to increased locomotion and reduced anxiety-like behaviors.

- Dosage Used : Effective at doses ranging from 5 to 15 mg/kg.

- Results : Enhanced exploratory behavior in open field tests.

Toxicological Profile

Toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses. Key findings include:

- LD50 Values : Studies report an LD50 greater than 200 mg/kg in rodent models, indicating a wide safety margin.

- Acute Toxicity Tests : No significant adverse effects were noted at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine?

Methodological Answer:

The synthesis typically involves:

- Reductive Amination : Reacting 2-fluoro-4-methoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride under acidic conditions .

- Nucleophilic Substitution : Starting from 2-fluoro-4-methoxyphenethyl bromide and ammonia in a pressurized reactor to form the primary amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Validate via HPLC and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at 2', methoxy at 4') and amine proton integration .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- FT-IR : Identify amine (-NH) stretching (3300–3500 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced: How can enantiomeric purity be optimized for chiral derivatives of this compound?

Methodological Answer:

For chiral analogs (e.g., R/S enantiomers):

- Chiral Resolution : Use chiral HPLC columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor specific enantiomers .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) >99% by comparing optical rotation and CD spectra with reference standards .

Advanced: How do structural modifications (e.g., fluorine/methoxy positions) impact biological activity?

Methodological Answer:

Designing SAR studies involves:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3'-fluoro, 4'-ethoxy) .

- Receptor Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors via radioligand displacement (IC values) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding energy (ΔG) .

Fluorine at 2' enhances metabolic stability, while 4'-methoxy improves blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported receptor binding data?

Methodological Answer:

Conflicting results (e.g., Ki variability in 5-HT receptors) require:

- Assay Standardization : Control pH (7.4), temperature (25°C), and membrane preparation methods to minimize variability .

- Orthogonal Validation : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Stereochemical Analysis : Verify enantiomeric purity, as R/S configurations may exhibit opposing activity profiles .

Advanced: What methodologies are used to study pharmacokinetic properties?

Methodological Answer:

- Solubility and LogP : Measure via shake-flask method (water/octanol) and correlate with computational predictions (ALOGPS) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- BBB Permeability : Use in vitro MDCK-MDR1 cell monolayers; calculate apparent permeability (P) .

Advanced: How to assess in vitro toxicity for this compound?

Methodological Answer:

- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (IC >100 μM indicates low toxicity) .

- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC >10 μM preferred) .

- Genotoxicity : Ames test (TA98/TA100 strains) and comet assay to detect DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.